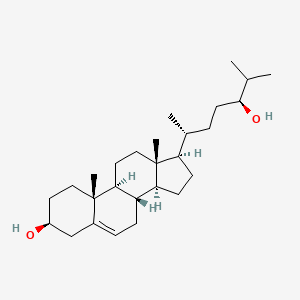

24(S)-hydroxycholesterol

Descripción general

Descripción

Cerebrosterol, también conocido como 24S-hidroxicolesterol, es un oxiesterol derivado del colesterol. Se identificó por primera vez en 1953 y se encuentra principalmente en el cerebro. Este compuesto juega un papel crucial en el mantenimiento de la homeostasis del colesterol dentro del sistema nervioso central al facilitar la eliminación del exceso de colesterol del cerebro .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El cerebrosterol se sintetiza a partir del colesterol mediante una reacción de hidroxilación en la posición del carbono-24. Esta reacción está catalizada por la enzima colesterol 24-hidroxilasa (CYP46A1) y requiere NADPH y oxígeno . Las condiciones de reacción suelen implicar la presencia de citocromo P-450, que facilita el proceso de hidroxilación .

Métodos de producción industrial: Si bien los métodos de producción industrial para el cerebrosterol no están ampliamente documentados, la síntesis a partir del colesterol utilizando CYP46A1 sigue siendo el método principal. Los avances en biotecnología pueden permitir la producción a gran escala mediante procesos microbianos o enzimáticos en el futuro .

Análisis De Reacciones Químicas

Tipos de reacciones: El cerebrosterol se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El cerebrosterol puede oxidarse aún más para formar ácidos biliares u otros oxiesteroles.

Reducción: Las reacciones de reducción pueden convertir el cerebrosterol nuevamente en colesterol en condiciones específicas.

Sustitución: Los grupos hidroxilo en el cerebrosterol pueden sustituirse por otros grupos funcionales a través de reacciones químicas.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen oxígeno molecular y NADPH, con el citocromo P-450 actuando como catalizador.

Reducción: Se pueden usar agentes reductores como el borohidruro de sodio en condiciones controladas.

Sustitución: Varios reactivos, incluidos los halógenos y los ácidos, pueden facilitar las reacciones de sustitución.

Productos principales:

Oxidación: Ácidos biliares y otros oxiesteroles.

Reducción: Colesterol.

Sustitución: Derivados con grupos funcionales modificados.

Aplicaciones Científicas De Investigación

Role in Neurodegenerative Diseases

24(S)-hydroxycholesterol is involved in cholesterol metabolism within the central nervous system and has been associated with various neurodegenerative conditions, including Alzheimer's disease. Research indicates that elevated levels of this compound are found in patients with early-onset Alzheimer's disease and vascular dementia compared to healthy controls. For instance, a study demonstrated that treatment with high doses of simvastatin significantly reduced plasma concentrations of this compound, suggesting a link between cholesterol metabolism and neurodegeneration .

Case Study: Simvastatin Treatment

- Objective : To assess the effects of simvastatin on plasma this compound levels.

- Design : A 24-week prospective trial involving 18 patients with hypercholesterolemia.

- Results : Plasma this compound levels decreased by approximately 45% after six weeks and continued to decline over the study period .

Modulation of Neuronal Signaling

Recent studies have highlighted the role of this compound as a positive allosteric modulator of N-methyl-D-aspartate receptors (NMDARs). This modulation is crucial for synaptic plasticity and cognitive functions. For example, this compound enhances long-term potentiation in hippocampal neurons and may reverse deficits caused by NMDAR antagonists .

Data Table: Effects on NMDAR Function

| Concentration (µM) | Effect on NMDAR EPSCs |

|---|---|

| Submicromolar | Potentiation observed |

| ≥10 | No significant effect |

Biomarker Potential

Given its origin from brain cholesterol turnover, this compound serves as a promising biomarker for psychiatric and neurological disorders. Research has indicated that plasma concentrations of this metabolite correlate with brain structural changes in conditions such as schizophrenia .

Case Study: Schizophrenia Biomarker

- Objective : To evaluate plasma levels of this compound in schizophrenia patients.

- Findings : No significant differences were found between patients and healthy controls; however, variations were noted based on age and disease severity .

Mechanisms of Neurotoxicity

While this compound plays essential roles in neuronal function, it can also induce neurotoxicity under certain conditions. Studies have shown that esterification of this compound leads to endoplasmic reticulum dysfunction and cell death via unfolded protein response signaling pathways .

Data Table: Effects of Esterification

| Treatment | Outcome |

|---|---|

| 50 µM 24S-OHC | Induced IRE1α phosphorylation |

| ACAT1 Inhibition | Reduced cell death |

Therapeutic Implications

The dual nature of this compound—acting as both a signaling molecule and a potential neurotoxin—opens avenues for therapeutic interventions. Synthetic analogs that mimic its positive effects on NMDARs may provide novel treatment strategies for cognitive deficits associated with various neurological disorders .

Mecanismo De Acción

El cerebrosterol ejerce sus efectos principalmente a través de su papel en la homeostasis del colesterol. La enzima CYP46A1 cataliza la conversión del colesterol en cerebrosterol, que luego puede cruzar la barrera hematoencefálica y metabolizarse en el hígado . Este proceso ayuda a mantener el equilibrio del colesterol en el cerebro. Además, el cerebrosterol actúa como un agonista para los receptores X hepáticos, que regulan la expresión de genes involucrados en el metabolismo del colesterol y los ácidos grasos .

Compuestos similares:

Colesterol: El precursor del cerebrosterol, involucrado en varios procesos biológicos.

25-Hidroxicolesterol: Otro oxiesterol con propiedades similares pero diferentes roles biológicos.

7-Cetocolesterol: Un oxiesterol involucrado en procesos inflamatorios.

Singularidad del cerebrosterol: El cerebrosterol es único debido a su papel específico en la homeostasis del colesterol del cerebro y su capacidad para cruzar la barrera hematoencefálica. Su participación en enfermedades neurodegenerativas y su potencial como diana terapéutica lo distinguen aún más de otros oxiesteroles .

Comparación Con Compuestos Similares

Cholesterol: The precursor to cerebrosterol, involved in various biological processes.

25-Hydroxycholesterol: Another oxysterol with similar properties but different biological roles.

7-Ketocholesterol: An oxysterol involved in inflammatory processes.

Uniqueness of Cerebrosterol: Cerebrosterol is unique due to its specific role in the brain’s cholesterol homeostasis and its ability to cross the blood-brain barrier. Its involvement in neurodegenerative diseases and potential as a therapeutic target further distinguishes it from other oxysterols .

Actividad Biológica

24(S)-hydroxycholesterol (24S-HC) is a significant metabolite of cholesterol, primarily synthesized in the brain. It plays a crucial role in cholesterol homeostasis and has been implicated in various neurological functions and disorders. This article explores the biological activities of 24S-HC, focusing on its effects on neuronal signaling, neurotoxicity, and potential implications for neurodegenerative diseases.

Synthesis and Metabolism

24S-HC is produced from cholesterol through the action of the enzyme cholesterol 24-hydroxylase (CYP46A1), predominantly located in neurons. This conversion is essential for the elimination of excess cholesterol from the central nervous system (CNS) and is a key pathway for maintaining brain cholesterol levels . Once synthesized, 24S-HC can cross the blood-brain barrier more readily than cholesterol itself, allowing it to exert effects both within the CNS and peripherally .

Modulation of Neuronal Signaling

Research indicates that 24S-HC acts as a positive modulator of N-methyl-D-aspartate receptors (NMDARs). This modulation enhances synaptic plasticity, which is vital for learning and memory processes. Studies have shown that 24S-HC can potentiate NMDAR function through mechanisms distinct from other known lipophilic modulators .

- Table 1: Effects of 24S-HC on NMDAR Function

| Study | Effect on NMDAR | Mechanism |

|---|---|---|

| Paul et al. (2013) | Potentiation observed | Distinct from other modulators |

| Linsenbardt et al. (2014) | Antagonistic effects with 25-HC | Non-competitive mechanism |

Neurotoxicity and Endoplasmic Reticulum Stress

While 24S-HC has beneficial roles, its accumulation can lead to neurotoxicity. In human neuroblastoma SH-SY5Y cells, esterification of 24S-HC by acyl-CoA:cholesterol acyltransferase 1 (ACAT1) disrupts endoplasmic reticulum (ER) integrity, triggering an unfolded protein response (UPR) that favors cell death over survival. This suggests that while 24S-HC is vital for cholesterol homeostasis, its dysregulation can contribute to neurodegenerative processes .

Implications in Neurodegenerative Diseases

Elevated levels of 24S-HC have been associated with Alzheimer's disease (AD) and other forms of dementia. In patients with early-stage AD, plasma concentrations of 24S-HC are significantly higher compared to healthy controls. This correlation suggests that 24S-HC may serve as a biomarker for disease progression and severity .

- Case Study: Simvastatin Treatment

A clinical trial involving high-dose simvastatin demonstrated a significant reduction in plasma levels of 24S-HC among patients with hypercholesterolemia. After 24 weeks of treatment, plasma concentrations decreased by approximately 53%, indicating that statins may influence brain cholesterol metabolism and potentially mitigate AD progression by lowering 24S-HC levels .

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWMKBFJCNLRTC-XWXSNNQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313419 | |

| Record name | 24(S)-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 24-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

474-73-7 | |

| Record name | 24(S)-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 24-Hydroxycholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24(S)-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24-HYDROXYCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47IMW63S3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 24-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.